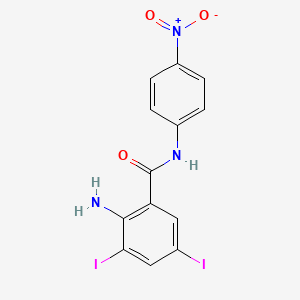![molecular formula C19H21N3O5 B12485840 1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485840.png)
1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxopyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, an oxoethyl group, and a pyridine carboxylic acid moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Métodos De Preparación
The synthesis of 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxopyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxyphenylpiperazine with an appropriate oxoethyl derivative under controlled conditions to form the intermediate. This intermediate is then reacted with a pyridine carboxylic acid derivative to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring the consistency and quality of the final product. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the compound .
Análisis De Reacciones Químicas
1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems or inhibit specific enzymes.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways. Alternatively, it may bind to receptors, altering their signaling and influencing cellular responses .
Comparación Con Compuestos Similares
1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
These compounds share structural similarities, such as the presence of a piperazine ring and aryl groups, but differ in their specific substituents and biological activities. The uniqueness of 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxopyridine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H21N3O5 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21N3O5/c1-27-16-5-3-15(4-6-16)20-8-10-21(11-9-20)18(24)13-22-12-14(19(25)26)2-7-17(22)23/h2-7,12H,8-11,13H2,1H3,(H,25,26) |
Clave InChI |
UZJHVZDWJVOTJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=C(C=CC3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12485759.png)
![Propyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485762.png)
![4-(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)benzonitrile](/img/structure/B12485774.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B12485780.png)
![N'-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B12485784.png)
![Propyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12485789.png)
![(4-{[(4-Chloro-2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B12485805.png)
![N-benzyl-1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methanamine](/img/structure/B12485814.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenoxyphenyl)benzamide](/img/structure/B12485815.png)
![N-[2-(cyclopentylamino)ethyl]furan-2-carboxamide](/img/structure/B12485820.png)
![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide](/img/structure/B12485822.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12485823.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide](/img/structure/B12485834.png)

